(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide
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Overview
Description
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl and Chlorine Substituents: The allyl group can be introduced via an allylation reaction, while the chlorine atom can be added through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Ylidene Group: This involves the condensation of the benzothiazole derivative with an appropriate aldehyde or ketone to form the ylidene group.
Attachment of the Pentyloxybenzamide Moiety: This step involves the reaction of the intermediate compound with 3-(pentyloxy)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound could be studied for its pharmacological effects
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription or translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Ylidene Derivatives: Compounds with similar ylidene groups but different core structures.
Pentyloxybenzamide Derivatives: Compounds with similar pentyloxybenzamide moieties but different core structures.
Uniqueness
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is unique due to its specific combination of functional groups and substituents. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-3-5-6-13-27-18-9-7-8-16(14-18)21(26)24-22-25(12-4-2)19-11-10-17(23)15-20(19)28-22/h4,7-11,14-15H,2-3,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFTHJVGQGSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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